[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate
Description
This compound is a complex bicyclic ether derivative featuring a fused furo[3,4-d][1,3]dioxolane core. Key structural elements include:
- Two 2,2-dimethyl-1,3-dioxolane groups: One at position 6 of the fused ring system and another as part of the core dioxolane ring.
- A benzoate ester substituent at position 4, introducing aromatic character and lipophilicity.
Properties
CAS No. |
403604-98-8 |
|---|---|
Molecular Formula |
C19H24O7 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate |
InChI |
InChI=1S/C19H24O7/c1-18(2)21-10-12(24-18)13-14-15(26-19(3,4)25-14)17(22-13)23-16(20)11-8-6-5-7-9-11/h5-9,12-15,17H,10H2,1-4H3/t12-,13+,14+,15+,17?/m1/s1 |
InChI Key |
JGSXTAWLEPFZIZ-GWTPXXFDSA-N |
SMILES |
CC1(OCC(O1)C2C3C(C(O2)OC(=O)C4=CC=CC=C4)OC(O3)(C)C)C |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H]2[C@H]3[C@@H](C(O2)OC(=O)C4=CC=CC=C4)OC(O3)(C)C)C |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(O2)OC(=O)C4=CC=CC=C4)OC(O3)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the dioxolane and tetrahydrofuran rings. The final step often involves esterification with benzoic acid to yield the desired benzoate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The scalability of the process is crucial for commercial applications, and various purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes
Scientific Research Applications
[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to optimize its efficacy and safety.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related bicyclic ethers and esters, emphasizing molecular features, synthesis, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Structural Features: The target compound shares a fused bicyclic ether-dioxolane core with ’s methoxy derivative but differs in substituents (dimethyl dioxolane vs. methoxy). Compared to hydrazone derivatives in , the benzoate ester introduces aromatic π-π interactions and greater hydrophobicity, which may enhance membrane permeability in biological systems .
Synthesis :
- Hydrazone derivatives () are synthesized via condensation reactions (e.g., DNPH with ketones), while benzoate esters likely involve esterification of a hydroxylated precursor with benzoyl chloride .
- The dimethyl dioxolane groups in the target compound suggest the use of protecting groups (e.g., isopropylidene) during synthesis, a common strategy in carbohydrate chemistry .
Physicochemical Properties :
- Melting Points : Hydrazone derivatives (e.g., compound 6 in ) exhibit higher melting points (181–182°C) due to hydrogen bonding and crystallinity, whereas aliphatic esters (e.g., compound 7 in ) melt at lower temperatures (45–46°C). The target compound’s benzoate group may increase melting point relative to aliphatic esters but remain lower than polar hydrazones .
- Solubility : The benzoate ester enhances lipophilicity compared to hydroxyl or hydrazone substituents, reducing water solubility but improving organic solvent compatibility .
Spectral Data: IR Spectroscopy: The benzoate carbonyl stretch (~1720 cm⁻¹) distinguishes it from hydrazones (e.g., 1756 cm⁻¹ for lactones in ) . NMR: Aromatic protons (δ 7.5–8.0 ppm) and methyl groups (δ 1.0–1.5 ppm) are diagnostic for the benzoate and dimethyl dioxolane moieties, respectively .
Biological and Chemical Applications: Benzoate esters are widely used as prodrugs or fragrance components due to their stability and volatility (). The target compound’s rigid structure may confer resistance to enzymatic hydrolysis, prolonging activity in drug delivery systems .
Research Findings and Implications
- Structural Similarity and Diversity : The compound’s dioxolane groups and benzoate ester place it in a niche category of rigid, lipophilic bicyclic ethers , distinct from more polar hydrazones or glycosides ().
- Computational Predictions : Molecular descriptors (e.g., van der Waals volume) and QSAR models () could predict its solubility, reactivity, and bioactivity, though experimental validation is needed .
- Synthetic Challenges : Stereochemical control during the formation of the fused-ring system requires advanced techniques like chiral catalysis or resolution () .
Biological Activity
The compound [6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 258.27 g/mol. The presence of dioxolane and dioxol structures suggests potential interactions with biological systems.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈O₆ |
| Molecular Weight | 258.27 g/mol |
| CAS Number | 14440-56-3 |
| Purity | >90% (GC) |
Antimicrobial Properties
Research indicates that compounds containing dioxolane moieties exhibit antimicrobial activity. In a study evaluating various dioxolane derivatives, it was found that certain structural features significantly enhance their efficacy against Gram-positive and Gram-negative bacteria. The compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Results demonstrated that the compound effectively scavenged free radicals, suggesting its potential role in preventing oxidative stress-related diseases.
Table 2: Biological Activity Summary
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli |
| Antioxidant | Scavenging of DPPH radicals |
The biological activities of [6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate can be attributed to its ability to interact with cellular membranes and enzymes. The dioxolane ring system is known for its ability to form stable complexes with metal ions and proteins, which may contribute to its antimicrobial and antioxidant effects.
Case Studies
- Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
- Antioxidant Assessment : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed a significant reduction in oxidative stress markers in vitro.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
